Anticancer agents: Indazole derivatives have shown promise as potential anticancer agents by inhibiting cancer Osaka thyroid kinase (COT). Specifically, 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1Hindazole- 6-carbonitrile (DB07075) exhibited potent binding to COT, suggesting its potential as an anticancer agent. [ [] ]
Fibroblast Growth Factor Receptor (FGFR) inhibitors: Indazole derivatives, particularly those with a 6-(2,6-dichloro-3,5-dimethoxyphenyl) substituent, have demonstrated potent inhibitory activity against FGFR, a promising target for cancer therapy. [ [] ]
Antimicrobial agents: Compounds containing the 3,5-dichloro-2,6-diarylpiperidin-4-one moiety, structurally related to indazoles, have shown potent antimicrobial activities against various clinically isolated microorganisms. This finding suggests the potential of similar compounds as antimicrobial agents. [ [] ]
Antifungal agents: A series of 1-[(3,5-bisaryl-2-methylisoxazolidin-3-yl)methyl]-1H-1,2,4-triazoles, structurally related to indazoles, displayed potent in vivo antifungal activity in a mouse model of systemic candidiasis, highlighting the potential of similar compounds as antifungal agents. [ [] ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2